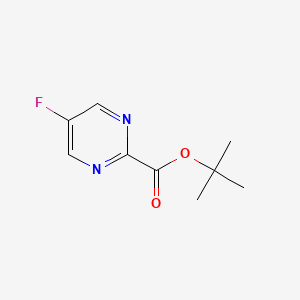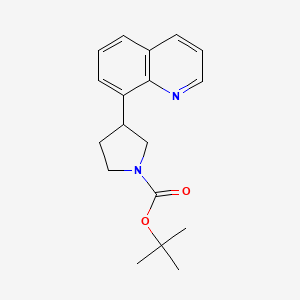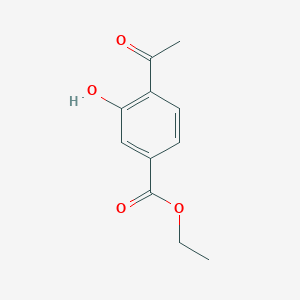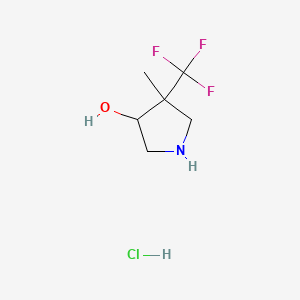
4-Isopropyl-pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylpicolinaldehyde is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol It is a derivative of picolinaldehyde, where the hydrogen atom at the 4-position of the pyridine ring is replaced by an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpicolinaldehyde typically involves the introduction of an isopropyl group to the 4-position of picolinaldehyde. One common method is the Friedel-Crafts alkylation of picolinaldehyde using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of 4-Isopropylpicolinaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-isopropylpicolinic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Isopropylpicolinic acid.
Reduction: 4-Isopropylpicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Isopropylpicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 4-Isopropylpicolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the isopropyl group may influence the compound’s hydrophobic interactions with biological membranes and other macromolecules .
Comparison with Similar Compounds
Picolinaldehyde: The parent compound, differing only by the absence of the isopropyl group.
Nicotinaldehyde: A structural isomer with the aldehyde group at the 3-position of the pyridine ring.
Isonicotinaldehyde: Another isomer with the aldehyde group at the 4-position but without the isopropyl substitution.
Uniqueness: 4-Isopropylpicolinaldehyde is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-propan-2-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-7(2)8-3-4-10-9(5-8)6-11/h3-7H,1-2H3 |
InChI Key |
HWUMMUXMUNZXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332074.png)
![Ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B15332081.png)



![2-[4-bromo-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15332118.png)
![Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B15332124.png)

![[Ru(bpy)2(4-([2,2'-bipyridin]-4-yl)butanoic acid)]Cl2](/img/structure/B15332133.png)

![2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15332146.png)

